N-(2-Bromo-4-nitrophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-3-(4-nitrophenyl)propanamide
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Overview
Description
N-(2-Bromo-4-nitrophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-3-(4-nitrophenyl)propanamide is a complex organic compound that features multiple functional groups, including bromine, nitro, and isoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-nitrophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-3-(4-nitrophenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of nitro groups to the aromatic rings.
Bromination: Addition of bromine to the aromatic ring.
Amide Formation: Coupling of the brominated and nitrated aromatic compounds with an isoindoline derivative to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-nitrophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-3-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could replace the bromine atom with other functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-nitrophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-3-(4-nitrophenyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-nitrophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-3-(4-nitrophenyl)propanamide
- N-(2-Fluoro-4-nitrophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-3-(4-nitrophenyl)propanamide
Uniqueness
N-(2-Bromo-4-nitrophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-3-(4-nitrophenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to similar compounds with different halogens.
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O7/c24-18-12-15(28(34)35)9-10-19(18)25-21(29)20(11-13-5-7-14(8-6-13)27(32)33)26-22(30)16-3-1-2-4-17(16)23(26)31/h1-10,12,20H,11H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUAEIDKQOHKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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